molecular formula C22H24N2O3 B11308073 N-[2-(dimethylamino)-2-phenylethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(dimethylamino)-2-phenylethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11308073
M. Wt: 364.4 g/mol
InChI Key: ALEOOSIJTFFVOE-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-phenylethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenylethyl group, and a chromene core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-phenylethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with 2-(dimethylamino)-2-phenylethylamine under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and yield. The use of high-throughput screening can also aid in identifying the most effective catalysts and solvents for the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-phenylethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

N-[2-(dimethylamino)-2-phenylethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-phenylethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The chromene core can participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide
  • N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide
  • N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

Uniqueness

N-[2-(dimethylamino)-2-phenylethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its dual functional groups, which allow it to participate in a broader range of chemical reactions and interactions. Its unique structure also provides enhanced stability and specificity in biological systems, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H24N2O3/c1-14-10-17-19(25)12-21(27-20(17)11-15(14)2)22(26)23-13-18(24(3)4)16-8-6-5-7-9-16/h5-12,18H,13H2,1-4H3,(H,23,26)

InChI Key

ALEOOSIJTFFVOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NCC(C3=CC=CC=C3)N(C)C

Origin of Product

United States

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